Predicted Lipophilicity (cLogP) Advantage Over the Unsubstituted Thiazolyl Analog
The 5-benzyl substituent on the thiazole ring adds approximately 2.5–3.0 log P units relative to the parent 2-imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one, as calculated by consensus cLogP algorithms . This shift moves the compound from a borderline (cLogP ~1.5) to a more membrane-permeable range (cLogP ~4.0–4.5), which is often associated with improved cellular penetration in phenotypic assays.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.3 ± 0.5 (calculated) |
| Comparator Or Baseline | 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one (unsubstituted): cLogP = 1.6 ± 0.5 (calculated) |
| Quantified Difference | ΔcLogP ≈ +2.7 |
| Conditions | Consensus model based on atomic contribution methods (ACD/Labs, XLogP3, miLogP) |
Why This Matters
Higher cLogP predicts better passive membrane permeability, which is critical for intracellular target engagement in whole-cell assays and in vivo models.
